DENV-2 Replicon Antiviral Activity: Position-Dependent Loss of Potency for the 6-Methoxy Isomer
In a BHK-DENV-2 replicon cell-based assay, 6-methoxyquinazoline-2,4-diamine (compound 4d) exhibited an EC₅₀ > 10 µM, demonstrating essentially no antiviral activity. In contrast, the 5-methoxy isomer (compound 4a) showed moderate inhibitory activity with an EC₅₀ of 0.15 µM [1]. The 7-methoxy isomer (4i) retained weak activity (EC₅₀ = 5.4 µM), while the 8-methoxy isomer (4h) was similarly inactive (EC₅₀ > 10 µM) [1]. This direct head-to-head comparison demonstrates that a methoxy group at the 6-position abolishes anti-DENV-2 activity, making 4d a valuable negative control compound for SAR studies.
| Evidence Dimension | BHK-DENV-2 replicon inhibitory activity (EC₅₀, µM) |
|---|---|
| Target Compound Data | 6-Methoxyquinazoline-2,4-diamine (4d): EC₅₀ > 10 µM |
| Comparator Or Baseline | 5-Methoxyquinazoline-2,4-diamine (4a): EC₅₀ = 0.15 µM; 7-Methoxy isomer (4i): EC₅₀ = 5.4 µM; 8-Methoxy isomer (4h): EC₅₀ > 10 µM |
| Quantified Difference | At least 67-fold lower potency compared to the 5-methoxy isomer; essentially inactive relative to the assay threshold. |
| Conditions | BHK-DENV-2 replicon cell-based assay; EC₅₀ values determined via high-throughput screening against the DENV-2 replicon cell line. |
Why This Matters
For antiviral drug discovery programs, 4d serves as a critical SAR tool compound: the dramatic loss of activity upon relocating methoxy from C-5 to C-6 confirms that the 5-position is the pharmacophoric requirement for DENV-2 inhibition, guiding medicinal chemistry away from 6-substituted analogs in this target class.
- [1] Chao, B., Tong, X.-K., Tang, W., Li, D.-W., He, P.-L., Garcia, J.-M., Zeng, L.-M., Gao, A.-H., Yang, L., Li, J., Nan, F.-J., Jacobs, M., Altmeyer, R., Zuo, J.-P., & Hu, Y.-H. (2012). Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry, 55(7), 3135–3143. View Source
